Product packaging for 5-Acetylfuran-2-carbonitrile(Cat. No.:CAS No. 133674-71-2)

5-Acetylfuran-2-carbonitrile

Cat. No.: B166862
CAS No.: 133674-71-2
M. Wt: 135.12 g/mol
InChI Key: QLVSENJSZBDVEW-UHFFFAOYSA-N
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Description

5-Acetylfuran-2-carbonitrile (CAS 133674-71-2) is a high-purity, multifunctional heterocyclic compound with the molecular formula C7H5NO2 and a molecular weight of 135.12 g/mol . This chemical building block features both an acetyl group and a nitrile group on its furan ring, a structure represented by the SMILES notation CC(=O)C1=CC=C(O1)C#N . This distinct structure, with a polar surface area of 54 Ų and one rotatable bond, makes it a valuable intermediate in organic synthesis and medicinal chemistry research . Researchers utilize this compound as a key precursor in various synthetic pathways, including the development of pharmaceuticals and other complex organic molecules . The presence of two electron-withdrawing functional groups allows for further chemical modifications, making it a versatile scaffold for constructing diverse compound libraries. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and development purposes in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B166862 5-Acetylfuran-2-carbonitrile CAS No. 133674-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetylfuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVSENJSZBDVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616589
Record name 5-Acetylfuran-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133674-71-2
Record name 5-Acetylfuran-2-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID00616589
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Record name 5-acetylfuran-2-carbonitrile
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Chemical Reactivity Profiles and Reaction Mechanisms of 5 Acetylfuran 2 Carbonitrile and Analogues

Ring Reactivity: Aromaticity and Substitution Patterns of Furan (B31954)

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. pearson.com Its aromaticity stems from the delocalization of six π-electrons: four from the two double bonds and two from one of the lone pairs on the oxygen atom. pearson.comnumberanalytics.com However, with a resonance energy of approximately 18 kcal/mol, furan is less aromatic and more reactive than thiophene (B33073) (29 kcal/mol) and significantly more so than benzene (B151609). chemicalbook.com This lower aromaticity means furan can more readily undergo addition reactions compared to benzene. matanginicollege.ac.in

Due to its π-electron-rich nature, the furan ring is highly activated towards electrophilic aromatic substitution (EAS), reacting much more readily than benzene. pearson.comchemicalbook.com These reactions typically occur under mild conditions. pearson.compearson.com

The substitution pattern is dictated by the stability of the intermediate carbocation (also known as a sigma complex or arenium ion). chemicalbook.compearson.com Attack by an electrophile at the C2 (or C5) position results in a more stable intermediate, as the positive charge can be delocalized over three resonance structures. chemicalbook.commatanginicollege.ac.in In contrast, attack at the C3 (or C4) position yields a less stable intermediate with only two resonance structures. chemicalbook.com Consequently, electrophilic substitution on the furan ring preferentially occurs at the 2- and 5-positions. numberanalytics.comchemicalbook.compearson.com

In the case of 5-Acetylfuran-2-carbonitrile , the ring is substituted with two powerful electron-withdrawing groups: the acetyl group and the cyano group. Both groups deactivate the furan ring towards electrophilic attack by reducing its electron density. While specific EAS reactions on this compound are not widely detailed, it can be inferred that the deactivating nature of these substituents would make such reactions significantly more difficult compared to unsubstituted furan. For an analogue like 2-furancarbonitrile, acylation (an EAS reaction) with acetic anhydride (B1165640) requires a Lewis acid catalyst like zinc chloride (ZnCl₂) to introduce an acetyl group, which preferentially goes to the 4-position, yielding 4-acetylfuran-2-carbonitrile.

Reactivity Comparison of Aromatic Rings in Electrophilic Substitution

CompoundRelative Reactivity OrderAromaticity/Resonance EnergyPreferred Position of Attack
Pyrrole> FuranHigher than FuranC2, C5
Furan> Thiophene~18 kcal/mol chemicalbook.comC2, C5 numberanalytics.comchemicalbook.compearson.com
Thiophene> Benzene~29 kcal/mol chemicalbook.comC2, C5
BenzeneBaseline~36 kcal/molN/A

Nucleophilic aromatic substitution (SNA_r) on an unsubstituted furan ring is uncommon. However, it can occur if the ring is substituted with strong electron-withdrawing groups and a good leaving group, such as a halogen or a nitro group. chempap.org For instance, the nitro group in 5-nitro-2-acetylfuran can be displaced by a nucleophile like sodium thiophenolate. chempap.org

A relevant analogue, 5-acetylfuran-2-carbonyl chloride , demonstrates nucleophilic reactivity at the carbonyl chloride group. smolecule.com This functional group is highly susceptible to attack by nucleophiles, which displace the chloride anion. smolecule.comsavemyexams.commasterorganicchemistry.com This allows for the synthesis of various derivatives such as esters and amides, making it a valuable intermediate in organic synthesis. smolecule.com The halogen atom in compounds like 5-chloroindolizines is similarly activated towards nucleophilic substitution by an adjacent electron-withdrawing cyano group and the ring nitrogen. beilstein-journals.org

Cine-substitution is a type of substitution reaction where the incoming group takes a position adjacent to the one vacated by the leaving group. nih.gov A notable method involves the reaction of hetarylsulfonium salts with various nucleophiles. nih.govacs.org This reaction has been successfully applied to thiophenes and other arenes. nih.gov

The proposed mechanism involves the initial addition of a nucleophile to the arylsulfonium salt, forming a sulfur ylide intermediate. acs.org This is followed by a rearrangement and elimination of the sulfide (B99878) leaving group. Although it was theorized that furan could stabilize the necessary cationic intermediate for this reaction, studies showed that cine-substitution products from furan-derived sulfonium (B1226848) salts were not detected. nih.govacs.org This is likely due to the lower stability of the furan-based sulfonium salt starting materials compared to their thiophene counterparts. nih.govacs.org However, a cine-substitution has been reported for 5-bromocyclohepta[b]furan-4-one, which reacted with amines to yield 6-amino-derivatives. rsc.org

Nucleophilic Reactivity and Substitution Reactions (e.g., at carbonyl chloride group)

Reactivity of the Acetyl Moiety

The acetyl group (–COCH₃) on the furan ring possesses its own distinct reactivity, primarily centered on the carbonyl carbon and the adjacent methyl protons.

The carbonyl group of the acetyl moiety can be readily reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. acs.orgsmolecule.com For example, the acetyl group in 2-acetylfuran (B1664036) can be reduced to a secondary alcohol, which can then be further metabolized. nih.gov Similarly, the acetyl group in N-(5-acetylfuran-2-yl)acetamide can be reduced to a hydroxyl derivative using such reagents. smolecule.com In a study involving a rhenium-complexed 2-acetyl-5-furyl compound, reduction with potassium borohydride (KBH₄) produced the corresponding alcohol with good stereocontrol. acs.org

The acetyl group can participate in various reactions that form new carbon-carbon bonds.

Acylation: Friedel-Crafts acylation is a common method to introduce an acetyl group onto a furan ring, typically using acetic anhydride and a catalyst. uou.ac.in For example, 2-acetylfuran can be prepared by reacting furan with acetic anhydride in the presence of a catalyst like zinc chloride. google.comgoogle.com The protons of the methyl group in the acetyl moiety can also be abstracted by a strong base to form an enolate. This enolate can then react with electrophiles. For instance, the enolate of 2-acetylfuran can be trapped by methyl iodide in the presence of carbon dioxide in a one-pot alkylative carboxylation reaction. nsf.gov

Condensation: The acetyl group can participate in condensation reactions. 3-Acetylfuran-2(5H)-ones, for example, undergo condensation with dimethylformamide dimethyl acetal (B89532) (DMF/DMA). tandfonline.com However, under certain conditions, the acetyl group can be unreactive. A study on the formation of humins during hydrothermal degradation of carbohydrates found that while compounds like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365) formed solid polymers, 2-acetylfuran did not form any humins under the same conditions. researchgate.netacs.org This suggests that the acetyl group does not readily participate in the specific aldol-type condensation pathways that lead to humin formation under those circumstances. acs.org

Summary of Acetyl Group Reactivity on Furan Rings

Reaction TypeReagents/ConditionsProduct TypeExample Furan Analogue
ReductionNaBH₄ or LiAlH₄ acs.orgsmolecule.comSecondary alcoholN-(5-acetylfuran-2-yl)acetamide smolecule.com
Alkylation (via enolate)NaH, MeI, CO₂ nsf.govAlkylated β-keto ester2-Acetylfuran nsf.gov
CondensationDMF/DMA tandfonline.comEnamine3-Acetylfuran-2(5H)-one tandfonline.com
No Reaction (Humin Formation)Hydrothermal (493 K, 5h) acs.orgNo solid humin formed2-Acetylfuran acs.org

Reduction Reactions (e.g., to hydroxyl derivatives)

Reactivity of the Nitrile Moiety (Inferred from general nitrile chemistry, e.g., addition reactions, hydrolysis to amides/acids)

The nitrile group (–C≡N) in this compound is a versatile functional group that can undergo several types of reactions, primarily through nucleophilic addition to the electrophilic carbon atom. lumenlearning.com The reactivity is influenced by the electron-withdrawing nature of both the acetyl group and the furan ring's oxygen atom, which can affect the electrophilicity of the nitrile carbon.

Hydrolysis to Amides and Carboxylic Acids:

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions. lumenlearning.com This process can be catalyzed by either acid or base. numberanalytics.com

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon. lumenlearning.comlibretexts.org A series of proton transfer steps follows, leading to the formation of a protonated amide, which upon deprotonation gives the amide intermediate. libretexts.org If the reaction is allowed to proceed, the amide can be further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. stackexchange.com

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like a hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. libretexts.org Continued hydrolysis of the amide in the basic medium will yield a carboxylate salt. stackexchange.com

Controlling the hydrolysis to stop at the amide stage can be challenging, as the amide is often more reactive to hydrolysis than the starting nitrile. commonorganicchemistry.com However, selective hydrolysis to the amide can be achieved under controlled conditions, for instance by using a mixture of trifluoroacetic acid and sulfuric acid in an acidic medium, or an alkaline solution of hydrogen peroxide in a basic medium. stackexchange.comcommonorganicchemistry.com The pH of the reaction is a critical factor; hydrolysis is often negligible at neutral pH but is accelerated by heating with either acid or alkali. stackexchange.com

Table 1: General Hydrolysis Pathways for Aromatic Nitriles

Condition Catalyst Intermediate Product Final Product
Acidic H₃O⁺ Amide Carboxylic Acid
Basic OH⁻ Amide Carboxylate Salt

Cycloaddition and Addition Reactions Involving the Furan System

The furan ring in this compound, while aromatic, can also behave as a conjugated diene in cycloaddition reactions. msu.edu The presence of electron-withdrawing acetyl and nitrile groups reduces the electron density of the furan ring, making it less reactive than furan itself but influencing the regioselectivity of certain reactions. quora.com

The Diels-Alder reaction is a [4+2] cycloaddition where a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.com Furans are known to participate as dienes in these reactions, although they are generally less reactive and less endo-selective compared to cyclopentadiene. rsc.orgnih.gov The reaction leads to the formation of a 7-oxanorbornene framework. mdpi.com

The reactivity of the furan ring in a Diels-Alder reaction is highly dependent on its substituents. rsc.org Electron-donating groups on the furan ring enhance its reactivity, while electron-withdrawing groups, such as the acetyl and nitrile groups in this compound, decrease it. masterorganicchemistry.com However, even electron-poor furans can undergo Diels-Alder reactions, especially with highly reactive dienophiles like maleic anhydride or under forcing conditions such as high pressure or elevated temperatures. mdpi.commnstate.edursc.org

For instance, a chitin-derived furan, 3-acetamido-5-acetylfuran (B13792600), which also possesses an electron-withdrawing acetyl group, has been shown to participate directly in Diels-Alder reactions with maleimides. rsc.org The presence of the 3-acetamido group in this analogue promotes the reaction, allowing it to proceed at a relatively low temperature of 50 °C. rsc.org This suggests that while the acetyl and nitrile groups in this compound are deactivating, the furan ring should still be capable of reacting with suitable dienophiles to form the corresponding 7-oxanorbornene adducts. The reaction of 2-amino-substituted furans with various dienophiles readily furnishes the [4+2]-cycloadducts. acs.org

The furan ring is susceptible to attack by radicals. numberanalytics.com These reactions involve the addition of a radical species to the heterocyclic ring, forming a new, more stable radical adduct. numberanalytics.com In the case of substituted furans, radical addition can compete with other reaction pathways, such as oxidation of side chains. oup.com

Studies on the reaction of hydroxyl (·OH) radicals with furan and its derivatives show that the primary reaction pathway is the addition of the radical to the furan ring, particularly at the C2 and C5 positions. whiterose.ac.uknih.govacs.org This addition is often followed by ring-opening to form unsaturated 1,4-dicarbonyl compounds. acs.orgresearchgate.net

Theoretical studies on 2-acetylfuran have shown that ·OH radicals can add to the C2 and C5 positions of the furan ring or abstract a hydrogen atom from the methyl group of the acetyl side chain. nih.govacs.org At lower temperatures, the addition reactions to the ring are dominant. nih.gov For an analogue, 3-acetamido-5-acetylfuran (3A5AF), density functional theory calculations revealed that radical addition to the furan ring is favored over the oxidation of the acetyl group. oup.comresearchgate.net The acetamido group was found to stabilize the radical adduct through orbital interactions, highlighting the significant influence of substituents on the reactivity of the furan ring. oup.com This high reactivity of the furan ring towards radicals in 3A5AF makes the selective oxidation of its acetyl group challenging. oup.comresearchgate.net

Diels-Alder Reactions with Suitable Dienophiles

Oxidation Chemistry and Selectivity Challenges

The selective oxidation of one functional group in a molecule containing multiple oxidizable sites is a significant challenge in organic synthesis. mdpi.com In this compound, both the acetyl group and the furan ring are susceptible to oxidation.

The oxidation of an acetyl group on a furan ring to a carboxylic acid is a desirable transformation but is often complicated by the sensitivity of the furan ring itself. oup.com While acetyl groups on benzene rings can be oxidized to carboxylic acids, the same transformation on a furan ring is more difficult. oup.com For example, attempts to oxidize 3-acetamido-5-acetylfuran (3A5AF) to the corresponding carboxylic acid were unsuccessful, whereas acetylfuran could be oxidized to furancarboxylic acid with fair selectivity (39%). oup.com

Several methods can be considered for this oxidation. The haloform reaction is a classic method for converting methyl ketones to carboxylic acids, but it involves harsh basic conditions that the furan ring may not tolerate. Another approach is autoxidation using oxygen and a metal promoter, but this method also failed to produce the desired carboxylic acid from 3A5AF. oup.com Baeyer-Villiger oxidation, which converts ketones to esters using peracids, is another potential pathway. oup.com However, for acetylated furanics, calculations show that oxygen insertion is preferred between the furan ring and the acetyl carbon, leading to an acetoxyfuran derivative rather than the desired ester precursor to the carboxylic acid. oup.com

The oxidation of 2-acetylfuran to fur-2-ylglyoxylic acid has been achieved using sodium nitrite (B80452) under acidic conditions, with yields reported to be double those from other methods. google.com This indicates that specific reagent selection is crucial for achieving the desired oxidation while preserving the furan ring.

Functional groups on the furan ring profoundly influence its reactivity and the selectivity of oxidation reactions. msu.edupearson.com A study on 3-acetamido-5-acetylfuran (3A5AF) provides significant insight into these effects. oup.comresearchgate.net It was found that the presence of the 3-acetamido group makes the oxidation of the 5-acetyl group exceptionally difficult. oup.comresearchgate.net

The key reason for this challenge is that the acetamido group enhances the reactivity of the furan ring towards radical addition. oup.com This heightened reactivity of the ring provides a competing reaction pathway that dominates over the desired oxidation of the acetyl group. oup.comresearchgate.net Density functional theory calculations showed that the energy barrier for a hydroperoxyl radical (·OOH) to add to the furan ring of 3A5AF is significantly lower (24 kJ mol⁻¹) compared to that for acetylfuran (42 kJ mol⁻¹). oup.com This is attributed to the ability of the acetamido group to stabilize the resulting radical adduct via orbital interactions. oup.com Consequently, under oxidation conditions that would typically transform an acetyl group, 3A5AF preferentially undergoes reactions on the furan ring itself. oup.com This demonstrates a significant challenge in the selective functionalization of highly substituted furans, where the interplay of different functional groups dictates the ultimate reaction outcome.

Oxidation of the Acetyl Group to Carboxylic Acid (Challenges and mechanistic insights)

Detailed Mechanistic Investigations and Computational Insights

The thermal and chemical reactivity of furan and its derivatives are of significant interest due to their presence in biomass and their role as platform chemicals. While specific mechanistic studies on this compound are not extensively available in the public domain, a deep understanding of its reactivity can be inferred from detailed investigations into analogous compounds, particularly the parent furan ring and other substituted furans. Computational chemistry has proven to be a powerful tool in elucidating the complex reaction pathways involved in the degradation of these heterocyclic systems.

The reaction pathways of furan derivatives are heavily influenced by the nature of their substituents. Processes such as dehydration and ring-opening are common routes of transformation.

Dehydration Reactions: Dehydration is a key reaction in the formation and transformation of furanic compounds, often from carbohydrate precursors. nih.gov For instance, the conversion of N-acetyl-D-glucosamine, a derivative of chitin (B13524), to 3-acetamido-5-acetylfuran (3A5AF) involves multiple dehydration steps. nih.gov The proposed mechanism suggests that the starting material first undergoes ring-opening to an aldehyde form. Subsequently, a series of dehydration and cyclization reactions lead to the formation of the furan ring. nih.gov One proposed pathway involves initial dehydration to an unsaturated intermediate followed by furan ring formation, while another suggests the reverse sequence. nih.gov Further dehydration then leads to the final furan derivative. nih.gov Similarly, the hydrothermal degradation of α-carbonyl aldehydes can lead to polymers rich in furan rings through steps involving aldol (B89426) condensation, acetal cyclization, and dehydration. acs.org For this compound, while it is already a furan derivative, understanding these dehydration pathways is crucial as they are fundamental to the chemistry of its formation and potential side reactions under certain conditions.

Ring-Opening Processes: The pyrolysis of furan provides a well-studied model for the ring-opening mechanisms that this compound could undergo. Experimental and theoretical studies on furan pyrolysis, conducted in shock tubes and flow reactors, have established that the primary initiation step is the scission of a C-O bond. psu.edursc.orgrsc.org This homolytic cleavage results in the formation of a biradical intermediate. psu.edursc.org This biradical is not stable and rapidly undergoes further reactions through parallel pathways to yield a variety of smaller molecules.

Computational studies, including ab initio quantum chemical calculations, have supported this mechanism. acs.org The main decomposition channels identified for furan pyrolysis are:

Formation of propyne (B1212725) and carbon monoxide. acs.org

Formation of acetylene (B1199291) and ketene. acs.org

The presence of electron-withdrawing groups, such as the acetyl and nitrile groups in this compound, is expected to significantly influence the stability of the furan ring and the energetics of the ring-opening process. Density functional theory (DFT) calculations on related compounds, like 3-acetamido-5-acetylfuran, have shown that substituents can affect the reactivity of the furan ring towards radical addition. researchgate.net The acetamido group, for example, was found to stabilize radical adducts through orbital interactions. researchgate.net In the case of this compound, the strong electron-withdrawing nature of both the acetyl and nitrile groups would likely lower the energy barrier for certain reactions while potentially increasing it for others, depending on the specific mechanism. For example, in the oxidation of furfural, a related aldehyde, the dominant initial pathways at pyrolysis conditions are proposed to involve ring-opening via C-O bond cleavage. dlr.de

Kinetic modeling is essential for understanding and predicting the behavior of chemical reactions under various conditions. For furan and its derivatives, significant effort has been dedicated to determining the rate constants for pyrolysis and oxidation reactions.

Detailed chemical kinetic models have been developed to simulate the experimental results of furan pyrolysis. psu.eduacs.org These models incorporate a network of elementary reactions, with rate constants for key steps often derived from theoretical calculations. acs.org For example, a model for furan pyrolysis was able to successfully predict the concentration profiles of furan and its major products, including carbon monoxide, propyne/allene, and acetylene. psu.edu

Temperature Range (K)PressureRate Constant (k)Reference
1100–1700~20 atm10¹⁵.³±⁰.³ exp[–326(±8) kJ mol⁻¹/RT] s⁻¹ psu.edursc.org
1050–1460~3 atm10¹⁵.⁴³±⁰.⁴⁵ exp[–328(±8) kJ mol⁻¹/RT] s⁻¹ acs.org
1050–1270Very Lowk∞ = 10¹⁵.⁶ exp[–308 kJ mol⁻¹/(RT)] s⁻¹ acs.org

Kinetics of Reactions with Radicals: The reactions of furan derivatives with radicals, such as the hydroxyl (OH) radical, are crucial in combustion and atmospheric chemistry. whiterose.ac.uk The kinetics of OH radical reactions with furan and alkylated furans have been studied over a range of temperatures and pressures. whiterose.ac.uk These reactions typically show a negative temperature dependence, indicating that OH addition to the furan ring is the dominant pathway at lower temperatures. whiterose.ac.uk For substituted furans, H-atom abstraction from the substituent groups can also be a significant reaction channel. whiterose.ac.uk

Derivatization Strategies and Synthetic Applications of 5 Acetylfuran 2 Carbonitrile Analogues

Synthesis of Advanced Furan-Containing Esters and Carboxylic Acids (e.g., alkyl esters of 5-acetyl-2-furan-carboxylic acid)

The synthesis of 5-acetyl-2-furancarboxylic acid and its corresponding esters can be achieved through several effective routes, starting from either furan (B31954) itself or more functionalized precursors.

One direct method involves the acylation of a pre-existing furoic acid derivative. For instance, 5-acetyl-2-furancarboxylic acid can be prepared from 2-furoic acid. The process begins by treating 2-furoic acid with n-butyllithium in tetrahydrofuran (B95107) (THF) at low temperatures, followed by the addition of N-methoxy-N-methyl-acetamide. This reaction sequence yields 5-acetyl-2-furancarboxylic acid in good yield after an acidic workup.

Alternatively, a new procedure has been developed for synthesizing alkyl esters of 5-acetyl-2-furan-carboxylic acid directly from the more accessible 2-acetylfuran (B1664036). acs.org This method involves the reaction of 2-acetylfuran with carbon tetrachloride and an aliphatic alcohol in the presence of an iron-containing catalyst. acs.org The proposed mechanism suggests that the catalyst facilitates the alkylation of 2-acetylfuran by CCl4 to form a 2-trichloromethyl intermediate, which then undergoes alcoholysis to produce the corresponding alkyl ester. acs.org This iron-catalyzed approach has been successfully applied to synthesize various alkyl esters. researchgate.net

Alcohol (ROH) Catalyst Yield (%) Reference
Methanol Fe(acac)₃ 45 researchgate.net
Ethanol Fe(acac)₃ 38 researchgate.net
n-Propanol Fe(acac)₃ 34 researchgate.net
Isopropanol Fe(acac)₃ 29 researchgate.net

Table 1: Synthesis of Alkyl 5-acetyl-2-furoates via Iron-Catalyzed Reaction of 2-Acetylfuran.

Another synthetic strategy starts from 2,5-furandicarboxylic acid (FDCA), a biomass-derived platform chemical. acs.org FDCA can be esterified with various alcohols in a one-pot, acid-catalyzed reaction to produce a range of dialkyl furan-2,5-dicarboxylates. researchgate.net

Construction of Complex Heterocyclic Systems

Acetylfuranone analogues are powerful synthons for building more elaborate heterocyclic architectures, including condensed ring systems like furopyridines and furanones substituted with other heterocyclic moieties.

Research has demonstrated that 3-acetylfuran-2(5H)-ones are effective precursors for constructing condensed furopyridine systems. tandfonline.comtandfonline.com The key transformation involves the reaction of a 3-acetyl-4-substituted-furan-2(5H)-one with dimethylformamide dimethyl acetal (B89532) (DMF/DMA). tandfonline.comtandfonline.com This reaction, typically conducted in refluxing anhydrous xylene, first produces a (E)-3-acetyl-4-(2-(dimethylamino)vinyl)furan-2(5H)-one intermediate in high yield. tandfonline.com

Subsequent treatment of this enamine intermediate with ammonia (B1221849) initiates a ring-closing reaction to afford the furopyridine skeleton. tandfonline.comresearchgate.net For example, heating the enamine in a solution of 20% ammonia leads to the formation of the corresponding furopyridine. tandfonline.com This methodology provides a viable route to fused heterocyclic systems that combine both furanone and pyridine (B92270) rings, which are present in natural alkaloids like Cerpegin. researchgate.net

The same 3-acetylfuran-2(5H)-one precursors can be diverted to produce furanones bearing heterocyclic substituents instead of undergoing condensation to form fused rings. tandfonline.comtandfonline.com The outcome of the reaction is highly dependent on the nature of the reactants and the reaction conditions.

By reacting the enamines derived from the interaction of 3-acetylfuran-2(5H)-ones and DMF/DMA with different nucleophiles, it is possible to synthesize 3-heterocyclyl-furan-2-ones. tandfonline.comtandfonline.com This approach has been used to create furan-2-ones substituted with biologically relevant heterocycles such as benzimidazoles, benzothiazoles, and benzoxazoles. tandfonline.com The strategy involves leveraging the enamine intermediate as a platform for introducing various nitrogen-containing heterocycles, thereby generating compounds that merge the furanone core with other important pharmacophores. tandfonline.com

Synthesis of Furopyridines and Other Condensed Ring Systems from Acetylfuranones

Exploitation as Precursors in Stereoselective Synthesis

The inherent reactivity and stereochemical potential of furan derivatives make them valuable precursors in asymmetric synthesis, particularly in C-glycosylation reactions and as starting points for the total synthesis of complex natural products.

Furan derivatives have been successfully employed as glycosyl donors in C-glycosylation reactions, a critical transformation for creating stable analogues of natural O-glycosides. nih.govacs.org A notable approach utilizes an oxo-rhenium catalyst to activate furanoside derivatives, generating an oxocarbenium ion intermediate that can react with a wide range of nucleophiles. nih.govacs.org This method demonstrates high stereoselectivity and broad substrate scope. nih.gov

The reaction of furanosidic acetals with various nucleophiles, including allylsilanes, silyl (B83357) enol ethers, and electron-rich aromatics, proceeds in high yields. nih.govacs.org The stereochemical outcome generally provides 1,3-cis-1,4-trans products. acs.org However, when electron-rich aromatic C-nucleophiles are used, an equilibration at the anomeric center leads to the selective formation of 1,3-trans-1,4-cis systems. nih.govacs.org

Nucleophile Type Example Nucleophile Product Type Reference
Allylsilane Allyltrimethylsilane Allylated THF nih.gov
Silyl Enol Ether 2-(Trimethylsilyloxy)furan C-glycoside nih.govacs.org
Aromatic Anisole, Furan Aryl-C-glycoside nih.govacs.org
Nitrogen Me₃SiN₃ Azido-glycoside nih.govacs.org
Sulfur Me₃SiSPh Thio-glycoside nih.govacs.org
Hydride Et₃SiH 1,4-Anhydro-2-deoxy-glycitol nih.govacs.org

Table 2: Nucleophiles Used in Rhenium-Catalyzed C-Glycosylation of Furanoside Derivatives.

In a related strategy, 2-acetylfuran can be converted into a β-ketoester through a one-pot alkylative carboxylation. nsf.gov This product serves as a precursor in an asymmetric synthesis to create a C-7 pyranone, which functions as a Pd-glycosyl donor for C-glycosylation reactions. nsf.gov This de novo asymmetric approach is aimed at the synthesis of pyran-containing natural products. nsf.govresearchgate.net

Analogues of 5-acetylfuran-2-carbonitrile are key intermediates in the biomimetic and total synthesis of complex natural products. The furan ring serves as a versatile synthon that can be elaborated into various carbocyclic and heterocyclic structures.

A significant example is the synthesis of the sesquiterpene merrekentrone C. researchgate.netresearchgate.netuoc.gr A key step in this synthesis is the photooxygenation of a (β-keto)-2-substituted furan, which generates a functionalized 3(2H)-furanone core characteristic of the natural product. researchgate.net The precursor, a keto difuran, was assembled using a Fenton-type cross-coupling reaction, highlighting the utility of furan building blocks in convergent synthetic strategies. researchgate.net

Furthermore, derivatives of 2-acetylfuran are central to synthetic strategies targeting the Aspergilide family of natural products. nsf.govsemanticscholar.org A convergent asymmetric synthesis of 4-epi-seco-Aspergillide-C utilizes a pyranone fragment prepared from a furyl alcohol, which in turn is derived from a β-furylketoester. researchgate.net The synthesis employs an Achmatowicz rearrangement to convert the furan ring into the desired pyranone, demonstrating a powerful application of furan chemistry in constructing complex, stereochemically rich macrocycles. nsf.govresearchgate.net

C-Glycosylation Reactions Utilizing Furan Derivatives as Glycosyl Donors

Development of Novel Chemical Libraries and Analogues for Targeted Research

The strategic design and synthesis of chemical libraries around a core scaffold are fundamental to modern drug discovery and targeted research. The this compound molecule, with its distinct functional groups—an acetyl moiety, a nitrile group, and a furan ring—presents a versatile platform for chemical derivatization. This versatility allows for the systematic generation of diverse analogues, creating focused libraries for screening against various biological targets. The development of such libraries hinges on the selective modification of these functional groups to explore the chemical space around the parent molecule and to establish structure-activity relationships (SAR).

The acetyl and nitrile functionalities on the furan ring are key handles for synthetic modification. The acetyl group's carbonyl carbon is electrophilic and its adjacent methyl protons are acidic, enabling a range of reactions. Similarly, the nitrile group can undergo various transformations. These reactive sites allow for the creation of a multitude of derivatives.

Research into related furan compounds demonstrates the potential for library development. For instance, 2-acetylfuran is a common starting material for synthesizing a wide array of derivatives, including quinoline-based compounds and chalcones. acs.org The principles applied in these syntheses can be extrapolated to this compound to generate novel molecular entities for targeted screening programs.

Library Generation via Acetyl Group Modification

The acetyl group at the C5 position is a prime site for derivatization. Its reactivity allows for the introduction of diverse structural motifs, significantly expanding the chemical space of the resulting library. Condensation reactions, for example, are a powerful tool for building molecular complexity.

One common strategy involves the Claisen-Schmidt condensation of an acetyl group with various aldehydes to form chalcone-like structures. acs.org This reaction creates a propenone bridge, linking the furan core to other cyclic or acyclic moieties. The resulting chalcones are a well-known class of compounds with a broad spectrum of biological activities, making them valuable additions to any screening library.

Table 1: Representative Derivatization Strategies for the Acetyl Group

Reaction TypeReagents/ConditionsResulting Functional Group/MotifPotential Application in Targeted ResearchReference
Claisen-Schmidt CondensationAromatic/Heterocyclic Aldehydes, Base (e.g., NaOH, KOH)α,β-Unsaturated Ketone (Chalcone)Anticancer, Antimicrobial, Anti-inflammatory Screening acs.org
Oxime FormationHydroxylamine HydrochlorideOximeAntiamoebic Activity Screening medchemexpress.com
Reductive AminationAmine, Reducing Agent (e.g., NaBH3CN)Substituted AmineExploration of GPCR or Ion Channel Ligands
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile), BaseSubstituted AlkeneSynthesis of Novel Heterocycles, Cytotoxicity Screening acs.org

Library Generation via Nitrile Group Modification

The nitrile group at the C2 position offers another avenue for creating structural diversity. It can be transformed into several other key functional groups, such as amines, amides, or carboxylic acids, which can then serve as points for further diversification.

Hydrolysis of the nitrile under acidic or basic conditions can yield the corresponding carboxylic acid. This acid can then be coupled with a library of amines or alcohols to generate a diverse set of amides or esters, respectively. This amide coupling approach is a robust and widely used method in combinatorial chemistry to quickly build large libraries of compounds from a common acid intermediate. For example, in the development of novel inhibitors, amide coupling is a frequent final step to introduce diversity. bohrium.com

Alternatively, the reduction of the nitrile group to a primary amine provides a nucleophilic center that can be acylated, alkylated, or used in reductive amination reactions to append a wide range of substituents.

Table 2: Representative Derivatization Strategies for the Nitrile Group

Reaction TypeReagents/ConditionsResulting Functional GroupPotential Application in Targeted ResearchReference
HydrolysisAcid (e.g., H2SO4) or Base (e.g., NaOH)Carboxylic AcidIntermediate for Amide/Ester Library Synthesis researchgate.net
ReductionReducing Agent (e.g., LiAlH4, H2/Catalyst)Primary AmineIntermediate for Acylation/Alkylation Reactions
CyclizationHydrazine Hydrate, then Aldehydes1,2,4-Triazole RingAnticancer Agent Development nih.gov
Reaction with OrganometallicsGrignard Reagent (R-MgBr)KetoneIntroduction of New Carbon Scaffolds

Applications in Targeted Research

The development of chemical libraries from the this compound scaffold is aimed at identifying novel bioactive molecules. By systematically altering the periphery of the molecule, researchers can probe the specific interactions between the small molecule and a biological target, such as an enzyme or a receptor.

For example, libraries of furan-containing compounds have been screened to discover novel inhibitors of enzymes like the SARS-CoV-2 main protease. nih.gov In one such study, an initial hit from an in-house library was optimized through similarity searches and structure-based design, leading to the identification of potent non-peptidomimetic inhibitors. nih.gov A similar workflow could be applied to a library derived from this compound to target enzymes implicated in various diseases.

Furthermore, furan-containing quinoline (B57606) derivatives, which can be synthesized from 2-acetylfuran precursors, have been evaluated for their cytotoxic and DNA cleavage activities, indicating their potential as anticancer agents. nih.gov By generating a library of analogues based on the this compound core, it is possible to explore new chemical space for oncology, infectious diseases, and other therapeutic areas. The creation of these focused libraries is a crucial step in the hit-to-lead optimization process in modern drug discovery. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for Furanic Compounds

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of 5-Acetylfuran-2-carbonitrile, providing insights into its atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, isotopic labeling)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons of the furan (B31954) ring and the acetyl group exhibit characteristic chemical shifts. For instance, in a study of related furan derivatives, the furan ring protons typically appear as multiplets in the aromatic region, while the methyl protons of the acetyl group present as a singlet. d-nb.info For example, in a similar compound, 5,5''-diacetyl-2,2':5',2''-terthiophene, the acetyl protons appear at a specific chemical shift, which can be compared to that of this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The carbon atoms of the furan ring, the nitrile group, and the acetyl group (both carbonyl and methyl carbons) resonate at distinct chemical shifts. For example, in a related furan derivative, the nitrile carbon appears around 115 ppm, while the acetyl C=O carbon is observed at approximately 170 cm⁻¹.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, confirming the substitution pattern on the furan ring.

Isotopic Labeling: While not commonly reported for this specific compound, isotopic labeling with ¹³C or ¹⁵N could be used for more complex structural studies or to trace reaction mechanisms involving this compound.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
Atom TypePredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Furan-H (position 3)~7.0-7.5DoubletCoupling with Furan-H (position 4)
Furan-H (position 4)~6.8-7.2DoubletCoupling with Furan-H (position 3)
Acetyl-CH₃~2.5Singlet
¹³C NMR
C≡N~115
C=O (Acetyl)~185-195
Furan-C (position 2)~140-150Attached to CN group
Furan-C (position 5)~150-160Attached to Acetyl group
Furan-C (position 3)~110-120
Furan-C (position 4)~115-125
Acetyl-CH₃~25-30

Mass Spectrometry (GC-MS, GC × GC-TOFMS, HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry techniques are vital for confirming the molecular weight and elemental composition of this compound and for analyzing its fragmentation patterns.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying volatile compounds like this compound. oup.com The mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight (135.12 g/mol ), along with characteristic fragment ions. epa.gov For instance, a common fragmentation pattern for acetyl-substituted furans involves the loss of the acetyl group.

GC × GC-TOFMS: Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC × GC-TOFMS) offers enhanced separation and sensitivity, which is particularly useful for analyzing complex mixtures containing furanic compounds. ebi.ac.uk This technique can resolve co-eluting compounds and provide high-resolution mass spectra for accurate identification. ebi.ac.uk

HRMS: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of this compound (C₇H₅NO₂). mdpi.com This is crucial for distinguishing it from isomers or compounds with similar nominal masses.

Interactive Table: Predicted Mass Spectrometry Data for this compound
Ionm/z (predicted)Relative AbundanceNotes
[M]⁺135.03HighMolecular Ion
[M-CH₃]⁺120.01ModerateLoss of methyl group
[M-CO]⁺107.04LowLoss of carbonyl group
[M-CH₃CO]⁺92.02HighLoss of acetyl group
[C₄H₂N]⁺64.02ModerateFuran ring fragment

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

The FTIR spectrum will display characteristic absorption bands:

A sharp, strong band around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

A strong, sharp absorption band in the region of 1660-1680 cm⁻¹ due to the C=O (carbonyl) stretching of the acetyl group.

Bands associated with the furan ring, including C-O-C stretching and C=C stretching, typically appear in the 1000-1600 cm⁻¹ region.

C-H stretching vibrations of the furan ring and the methyl group are observed around 2900-3100 cm⁻¹.

The s-cis-trans isomerism of related compounds like 2-acetyl-5-methylfuran (B71968) has been investigated using IR spectroscopy, suggesting that such conformational analysis could also be applied to this compound. chemicalbook.com

Interactive Table: Characteristic FTIR Frequencies for this compound
Functional GroupWavenumber (cm⁻¹)Intensity
C≡N Stretch2220 - 2240Strong, Sharp
C=O Stretch (Acetyl)1660 - 1680Strong, Sharp
C=C Stretch (Furan)~1500 - 1600Medium
C-O-C Stretch (Furan)~1000 - 1200Strong
Aromatic C-H Stretch~3100Medium
Aliphatic C-H Stretch~2950Medium

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Titration Studies

UV/Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The furan ring, acetyl group, and nitrile group form a conjugated system, which gives rise to characteristic absorption bands in the UV region. Carbonyl compounds typically exhibit a weak n→π* transition in the 270-300 nm range. masterorganicchemistry.com The presence of conjugation with the furan ring and the nitrile group is expected to shift the absorption maxima (λ_max) to longer wavelengths. Titration studies using UV/Vis spectroscopy could be employed to investigate the interaction of this compound with other molecules, such as metal ions, by monitoring changes in the absorption spectrum upon addition of the titrant. researchgate.net

Advanced Chromatographic Separation and Quantitative Analysis

Advanced chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex matrices.

Gas Chromatography (GC, GC × GC) for Volatile Compound Identification and Quantification

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is widely used for the separation and quantification of furanic compounds. oup.com The choice of the GC column (e.g., polar or non-polar stationary phase) is critical for achieving good separation from other components in a mixture. oup.com Retention times are used for identification by comparison with standards. diabloanalytical.com

Comprehensive Two-Dimensional Gas Chromatography (GC × GC): GC × GC provides significantly higher resolution than conventional GC, making it ideal for the analysis of complex samples containing numerous furan derivatives and other volatile compounds. researchgate.net This technique has been successfully applied to the detailed analysis of aroma compounds in various products, where different furan derivatives are often present. ebi.ac.uk

Liquid Chromatography (LC) for Non-Volatile Components and Mixture Resolution

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a primary technique for the separation and quantification of non-volatile or thermally sensitive furan derivatives. For this compound, while specific application notes are scarce, methods developed for analogous compounds such as other acetylated furans and furan-carbonitriles are directly applicable.

Reversed-phase (RP) HPLC is the most common mode used for furan analysis. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase (typically C18) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively resolve complex mixtures of furan derivatives that may be present in a sample. mdpi.com

For instance, the analysis of a related compound, 5-(Hydroxymethyl)furan-2-carbonitrile, has been successfully achieved using a reversed-phase HPLC method with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Similarly, methods for analyzing 2-acetylfuran (B1664036) in matrices like transformer oil have been established using HPLC with a C18 column and a mobile phase gradient of acetonitrile and water. shimadzu.comspbu.ru Detection is commonly performed using a Diode Array Detector (DAD) or Ultraviolet (UV) detector, with wavelengths set around 280 nm for acetylated furans. spbu.ru

For enhanced sensitivity and selectivity, especially in complex matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This allows for the confident identification and quantification of the target analyte based on its specific mass-to-charge ratio (m/z) and fragmentation patterns. fssai.gov.in While a specific method for this compound is not published, a method for 2-Acetylfuran-3-Glucopyranoside (2-AFGP) in honey utilizes a C18 column with a gradient of water and acetonitrile, both containing formic acid to aid ionization for the MS detector. fssai.gov.in

The following table summarizes typical LC conditions used for furan derivatives analogous to this compound.

Parameter Method 1: Analysis of 2-Acetylfuran spbu.ru Method 2: Analysis of 5-(Hydroxymethyl)furan-2-carbonitrile sielc.com Method 3: Analysis of 2-AFGP fssai.gov.in
Technique HPLC-UVHPLCLC-MS/MS
Column Luna C18 (150 mm × 4.6 mm, 5 µm)Newcrom R1Agilent Eclipse plus C18 (100mm x 4.6 mm, 3.5µm)
Mobile Phase A Deionized WaterWater0.1% Formic Acid in Water
Mobile Phase B MethanolAcetonitrile (MeCN)0.1% Formic Acid in Acetonitrile
Elution GradientIsocratic/GradientGradient
Flow Rate 0.6 mL/minNot Specified0.6 mL/min
Detection UV at 280 nmUV / MSTandem Mass Spectrometry (MRM)
Temperature 35°CNot Specified40°C

Sample Preparation and Derivatization Strategies for Enhanced Analysis

The effective analysis of this compound from various sample matrices relies on robust sample preparation to remove interferences and concentrate the analyte. Furthermore, derivatization can be employed to improve chromatographic behavior and enhance detector response.

Sample Preparation

For furanic compounds in complex liquid matrices like food products or industrial oils, sample preparation is critical. Common strategies include:

Liquid-Liquid Extraction (LLE): This technique is used to transfer the analyte from the initial sample matrix into an immiscible solvent in which it is more soluble. For the analysis of furanic compounds in transformer oil, LLE with acetonitrile has been effectively used to extract analytes like 2-acetylfuran prior to HPLC analysis. shimadzu.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. It involves passing the sample through a cartridge containing a solid sorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of a different solvent. For the analysis of furan derivatives in beverages like apple cider and wine, SPE methods have been developed that provide high recovery rates (>77.8%) and lead to low limits of detection. researchgate.net Hydrophilic-Lipophilic-Balanced (HLB) cartridges are often recommended for extracting a range of polar and non-polar compounds from aqueous samples. fssai.gov.in

Filtration: For relatively clean samples, simple filtration through a syringe filter (e.g., 0.22 µm) may be sufficient to remove particulate matter before injection into the LC system. fssai.gov.in

Derivatization Strategies

Derivatization involves chemically modifying the analyte to create a new compound with more favorable properties for analysis. While many furan derivatives can be analyzed directly, derivatization is a powerful tool to enhance sensitivity, especially for detectors other than mass spectrometry, or to improve volatility for gas chromatography. libretexts.orgacs.org

For this compound, the acetyl group (a ketone) is a primary target for derivatization.

Reaction with Hydrazines: Carbonyl groups readily react with hydrazine-containing reagents. For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazones. These derivatives are highly colored and possess a strong chromophore, making them easily detectable by HPLC-UV at wavelengths around 360 nm. researchgate.net Another reagent, dansyl hydrazine, reacts with carbonyls to produce highly fluorescent derivatives, enabling ultra-sensitive detection by HPLC with a fluorescence detector (HPLC-FLD). libretexts.org

Silylation: For analysis by gas chromatography (GC), which is often used for volatile furan compounds, derivatization is frequently required for polar analytes. acs.org Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with active hydrogens, although this is less relevant for this compound unless targeting trace amounts of water or other reactive species in the sample. It is a common strategy for related furanones or hydroxylated furans. researchgate.net

The choice of derivatization depends on the analytical goal, the detection system available, and the nature of the sample matrix. For LC-MS/MS analysis, derivatization is often unnecessary as the technique is already highly sensitive and selective. nih.gov

Emerging Research Directions and Translational Impact

Development of Highly Selective and Sustainable Catalytic Systems for 5-Acetylfuran-2-carbonitrile Synthesis

The synthesis of this compound is an area of active research, with a strong emphasis on developing sustainable and selective catalytic systems. Traditional methods for producing furan (B31954) derivatives often involve harsh reaction conditions and the use of stoichiometric, non-recyclable reagents. Modern approaches, however, are geared towards greener alternatives.

One promising strategy involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and improving process economics. For instance, research into the acylation of furan derivatives often employs solid acid catalysts or Lewis acids like zinc chloride to promote the reaction under milder conditions. google.com The development of catalytic systems that can directly convert biomass-derived platform chemicals, such as furfural (B47365), into functionalized furans like this compound is a key goal. This often involves multi-step, one-pot reactions that combine different catalytic functionalities. For example, a process might involve the initial dehydration of carbohydrates to furfural, followed by a subsequent acylation and cyanation step. acs.org

Recent advancements in catalysis for biomass conversion are particularly relevant. The use of ionic liquids and deep eutectic solvents is being explored to enhance the efficiency and selectivity of these transformations. nih.gov These solvent systems can help to dissolve biomass and stabilize reactive intermediates, leading to higher yields of the desired furan products. nih.gov Furthermore, chemoenzymatic cascade reactions, which combine the selectivity of biocatalysts with the reactivity of chemical catalysts, are emerging as a powerful tool for the synthesis of complex furan derivatives from renewable resources. academie-sciences.fr

Catalyst TypeAdvantagesChallenges
Heterogeneous Catalysts Easy separation and recyclability, reduced waste.Lower activity compared to homogeneous catalysts, potential for deactivation.
Homogeneous Catalysts High activity and selectivity.Difficult to separate from the reaction mixture, potential for product contamination.
Biocatalysts (Enzymes) High selectivity, mild reaction conditions, environmentally friendly.Limited stability, substrate specificity can be a limitation.
Chemoenzymatic Systems Combines the advantages of both chemical and biological catalysts.Compatibility issues between different catalytic steps.

Elucidation of Structure-Reactivity Relationships for Rational Design of Furan-Nitrile Compounds

Understanding the relationship between the structure of this compound and its chemical reactivity is crucial for the rational design of new furan-nitrile compounds with tailored properties. The furan ring, with its electron-rich nature, and the electron-withdrawing acetyl and nitrile groups create a unique electronic landscape that governs the molecule's behavior in chemical reactions.

The nitrile group at the 2-position and the acetyl group at the 5-position significantly influence the reactivity of the furan ring. These electron-withdrawing groups deactivate the ring towards electrophilic substitution, making reactions at the 3- and 4-positions less favorable. Conversely, they activate the ring for nucleophilic attack. The nitrile group itself is a versatile functional handle that can be converted into a variety of other functionalities, including amines, amides, and carboxylic acids, providing a gateway to a wide range of derivatives. acs.org

Computational methods, such as density functional theory (DFT), are being employed to model the electronic structure and predict the reactivity of furan derivatives. oup.com These theoretical studies can provide valuable insights into reaction mechanisms and help to guide the design of new synthetic strategies. For example, DFT calculations can be used to understand the regioselectivity of reactions and to identify the most likely sites for chemical modification. oup.com By systematically varying the substituents on the furan ring and studying the resulting changes in reactivity, researchers can develop a comprehensive understanding of the structure-activity relationships that govern this class of compounds.

Functional GroupPositionElectronic EffectImpact on Reactivity
Nitrile 2Electron-withdrawingDeactivates the furan ring towards electrophilic attack; serves as a versatile synthetic handle.
Acetyl 5Electron-withdrawingDeactivates the furan ring towards electrophilic attack; can participate in various condensation and reduction reactions. smolecule.com
Furan Ring -Electron-rich aromatic systemSusceptible to both electrophilic and nucleophilic attack, depending on the nature of the substituents.

Integration of this compound into Advanced Functional Materials (e.g., polymers)

The unique chemical structure of this compound makes it an attractive building block for the synthesis of advanced functional materials, particularly bio-based polymers. mdpi.com The presence of multiple reactive sites allows for its incorporation into polymer chains through various polymerization techniques. Furan-based polymers are gaining significant attention as sustainable alternatives to their petroleum-derived counterparts, such as polyethylene (B3416737) terephthalate (B1205515) (PET). sugar-energy.comrsc.org

One of the key monomers derived from furan chemistry is 2,5-furandicarboxylic acid (FDCA), which can be produced from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a close relative of this compound. sugar-energy.com FDCA is the building block for polyethylene furanoate (PEF), a bio-based polyester (B1180765) with superior barrier properties and thermal stability compared to PET. sugar-energy.com The incorporation of nitrile and acetyl functionalities, as found in this compound, into furan-based polymers could lead to materials with enhanced properties, such as improved solvent resistance, higher glass transition temperatures, and specific functionalities for applications in electronics or biomedicine. furious-project.eu

The FURIOUS project, for example, is focused on developing innovative furan-based polymers for demanding applications in biomedical packaging, automotive components, and underwater devices. furious-project.eu The goal is to create materials that are not only bio-based and sustainable but also possess the high-performance characteristics required for these specialized fields. furious-project.eu Research is also exploring the use of furan derivatives in the synthesis of polyamides and polyimides, which are known for their excellent thermal and mechanical properties. mdpi.com The integration of furan-nitrile compounds like this compound into these polymer backbones could open up new avenues for the development of high-performance, sustainable materials.

Contribution to the Valorization of Biomass Resources for Renewable Chemicals

The production of this compound from renewable biomass resources is a prime example of biomass valorization – the process of converting low-value biomass into high-value chemicals and materials. Lignocellulosic biomass, which is composed of cellulose, hemicellulose, and lignin, is an abundant and non-food-competing feedstock for the production of furan derivatives. nih.govmdpi.com

The key platform chemical in this context is 5-hydroxymethylfurfural (HMF), which can be produced through the dehydration of C6 sugars (hexoses) derived from cellulose. sugar-energy.comacs.org Furfural, another important furan platform chemical, is derived from the dehydration of C5 sugars (pentoses) from hemicellulose. academie-sciences.frmdpi.com These furan aldehydes can then be converted into a wide array of valuable chemicals, including this compound, through various catalytic transformations. rsc.org

The development of efficient and cost-effective processes for the conversion of biomass to these platform chemicals is a major area of research. csic.es This includes the pretreatment of lignocellulosic biomass to separate its components, the catalytic conversion of sugars to furans, and the subsequent upgrading of these furans into higher-value products. nih.gov The ability to produce this compound from biomass not only reduces our reliance on fossil fuels but also contributes to the development of a circular bioeconomy where waste materials are transformed into valuable resources. csic.es

Exploration of this compound as a Key Intermediate in Complex Organic Synthesis

Beyond its potential in polymer science, this compound serves as a valuable intermediate in complex organic synthesis. Its multifunctional nature allows for a wide range of chemical transformations, making it a versatile building block for the construction of more elaborate molecular architectures. smolecule.com

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. acs.org The acetyl group can undergo condensation reactions, such as aldol (B89426) or Knoevenagel condensations, to form new carbon-carbon bonds. smolecule.com Furthermore, the furan ring itself can participate in cycloaddition reactions, like the Diels-Alder reaction, providing a pathway to complex polycyclic structures. smolecule.com

This synthetic versatility makes this compound a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. smolecule.com For example, furan-containing compounds have been investigated for their potential biological activities, including antimicrobial and anticancer properties. smolecule.comconicet.gov.ar The ability to readily modify the structure of this compound allows for the creation of libraries of new compounds for biological screening and drug discovery. The rational design of these synthetic routes, guided by an understanding of the molecule's structure-reactivity relationships, is key to unlocking its full potential as a key intermediate in organic synthesis. researchgate.net

Conclusion and Future Outlook

Synthesis of Current Academic Understanding of Acetylfuran and Furan-Nitrile Chemistry

The chemistry of acetylfurans and furan-nitriles is rooted in the fundamental principles of heterocyclic and aromatic compounds. Furan (B31954) itself is a five-membered aromatic ring containing an oxygen atom. numberanalytics.comstudysmarter.co.uk Its aromaticity, derived from the delocalization of six π-electrons, makes it susceptible to electrophilic aromatic substitution. numberanalytics.compearson.com The presence of the oxygen atom increases the electron density in the ring, rendering it more reactive than benzene (B151609). pearson.com

Acetylfurans: The acetyl group (a carbonyl group attached to a methyl group) is an electron-withdrawing group. When attached to the furan ring, as in 2-acetylfuran (B1664036), it influences the ring's reactivity. oup.com 2-Acetylfuran is a key intermediate in the synthesis of pharmaceuticals, such as the antibiotic cefuroxime, and is also used as a flavoring agent. nih.govwikipedia.org Its synthesis often involves the Friedel-Crafts acylation of furan with acetic anhydride (B1165640). wikipedia.orggoogle.com Another derivative, 3-acetamido-5-acetylfuran (B13792600) (3A5AF), is a promising platform chemical derived from chitin (B13524), a biomass source. oup.comresearchgate.net

Furan-Nitriles: The nitrile group (-C≡N) is a strongly electron-withdrawing functional group. fiveable.me Nitriles are valuable intermediates in organic synthesis, capable of being hydrolyzed to carboxylic acids or reduced to primary amines. fiveable.meebsco.com Furan-nitriles, therefore, combine the reactivity of the furan ring with the synthetic versatility of the nitrile group.

The specific compound, 5-acetylfuran-2-carbonitrile, incorporates both an acetyl and a nitrile group on the furan ring. This unique substitution pattern gives it distinct chemical properties and potential for diverse applications.

Identification of Critical Knowledge Gaps and Unexplored Research Avenues for this compound

While the chemistry of individual acetylfurans and furan-nitriles is relatively well-understood, the combined functionalities in this compound present specific areas that warrant further investigation.

Synthesis and Optimization:

Direct Synthesis: Current synthetic routes to this compound are not extensively documented in readily available literature. Developing efficient, high-yield, and scalable one-pot or tandem reactions for its synthesis directly from simple furan precursors would be a significant advancement.

Green Chemistry Approaches: Exploring the use of greener solvents, catalysts, and reaction conditions for the synthesis of this compound is a critical area for future research, aligning with the growing emphasis on sustainable chemistry. bohrium.com

Reactivity and Mechanistic Studies:

Selective Transformations: A key challenge and opportunity lies in the selective transformation of either the acetyl or the nitrile group while leaving the other intact. The interplay and mutual influence of these two electron-withdrawing groups on the reactivity of the furan ring and each other needs detailed mechanistic investigation. oup.com

Reaction Kinetics: Theoretical studies, such as those performed on 2-acetylfuran with hydroxyl radicals, could be extended to this compound to understand its reaction kinetics and combustion properties, which is relevant for its potential as a biofuel component. nih.govresearchgate.net

Polymerization Potential: The potential of this compound as a monomer for novel polymers is an unexplored frontier. The furan ring can impart unique properties like higher glass transition temperatures to polymers. oup.com

Applications:

Pharmaceutical and Agrochemical Scaffolds: While related furan derivatives have shown biological activity, the specific potential of this compound as a scaffold for new pharmaceuticals and agrochemicals is largely untapped. researchgate.netnih.gov Systematic screening and structure-activity relationship (SAR) studies are needed.

Materials Science: The unique electronic properties conferred by the acetyl and nitrile groups could be harnessed in the development of novel organic electronic materials, such as semiconductors or components for dye-sensitized solar cells.

Flavor and Fragrance Chemistry: Although some furan derivatives are used as flavoring agents, the sensory properties of this compound have not been reported. chemicalbook.comacs.org

Prognosis for the Future Impact of Research on this compound in Fundamental and Applied Chemistry

The future of research on this compound appears promising, with potential impacts across both fundamental and applied chemistry.

Fundamental Chemistry:

Advancing Heterocyclic Chemistry: In-depth studies on the reactivity of this compound will contribute to a more nuanced understanding of the chemistry of polysubstituted furans, particularly the electronic and steric effects of multiple functional groups on an aromatic heterocycle.

Biomass Valorization: As a derivative that can potentially be sourced from biomass-derived furans, research into this compound aligns with the broader goal of expanding the chemical space accessible from renewable resources. rsc.orgnih.gov

Applied Chemistry:

Drug Discovery and Development: The compound could serve as a versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.netsmolecule.com Its derivatives may lead to the discovery of new therapeutic agents.

Development of Advanced Materials: The exploration of this compound in polymer chemistry could lead to the creation of new bio-based polymers with enhanced thermal and mechanical properties. oup.com

Sustainable Chemical Production: The development of efficient and sustainable synthetic routes to this compound will be a key enabler for its broader application and will contribute to the advancement of green chemistry principles. bohrium.com

Q & A

Basic: What are the common synthetic routes for 5-Acetylfuran-2-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves functional group transformations on furan derivatives, such as acetylation or nitrile introduction. For example, oxidation of hydroxymethyl groups (e.g., using KMnO₄ or CrO₃) or substitution reactions with nitrile precursors can yield the target compound . Optimization requires systematic variation of catalysts, solvents, and temperatures. Use design-of-experiment (DoE) approaches to identify critical parameters. Ensure reproducibility by documenting detailed procedures, including purification steps (e.g., column chromatography, recrystallization) .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) to confirm substituent positions and functional groups.
  • FT-IR to identify carbonyl (C=O) and nitrile (C≡N) stretches.
  • Mass Spectrometry (EI/ESI) for molecular ion verification.
  • HPLC/GC with standards to assess purity (>95% recommended for research use).
    Cross-reference data with computational predictions (e.g., DFT-calculated IR/NMR spectra) to resolve ambiguities .

Advanced: How can computational methods like density-functional theory (DFT) be applied to study this compound?

Methodological Answer:
DFT calculations (e.g., using B3LYP/6-31G* basis sets) can:

  • Predict electronic properties (HOMO-LUMO gaps, charge distribution).
  • Simulate reaction pathways (e.g., transition states for acetyl group migration).
  • Validate experimental spectroscopic data (NMR chemical shifts, IR bands).
    Use software like Gaussian or ORCA, and benchmark results against experimental data to refine computational models .

Advanced: How should researchers address contradictory data when studying reaction mechanisms involving this compound?

Methodological Answer:

  • Replicate experiments under identical conditions to rule out procedural errors.
  • Cross-validate with multiple analytical techniques (e.g., kinetic studies via HPLC and in-situ FT-IR).
  • Explore alternative mechanisms using isotopic labeling (e.g., ¹³C tracing) or computational simulations.
  • Review literature for analogous systems and consult domain experts to reconcile discrepancies .

Basic: What are the best practices for designing reproducible experiments involving furan derivatives?

Methodological Answer:

  • Standardize protocols : Precisely document solvent purity, catalyst loading, and reaction times.
  • Control moisture/oxygen : Use inert atmospheres (N₂/Ar) for air-sensitive reactions.
  • Include controls : Run blank reactions and use internal standards (e.g., anthracene for fluorescence assays).
  • Share raw data : Provide supplementary files with spectra, chromatograms, and crystallographic data (if applicable) .

Advanced: How can retrosynthetic analysis and AI-driven tools aid in planning the synthesis of this compound?

Methodological Answer:

  • Retrosynthesis : Break the molecule into simpler precursors (e.g., furan-2-carbonitrile + acetylating agents).
  • AI tools : Platforms like Pistachio or Reaxys propose synthetic routes based on reaction databases. Evaluate feasibility by checking yields and compatibility of functional groups.
  • Validate routes : Pilot small-scale reactions (<100 mg) to test predicted pathways before scaling .

Basic: How to conduct a rigorous literature review for this compound-related research?

Methodological Answer:

  • Databases : Use SciFinder, Reaxys, and PubMed with keywords (e.g., "furan carbonitrile derivatives").
  • Track citations : Use tools like Web of Science to identify seminal papers and recent advancements .

Advanced: What strategies improve the reliability of mechanistic studies for this compound reactions?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.
  • In-situ monitoring : Use techniques like Raman spectroscopy or mass spectrometry to detect intermediates.
  • Computational docking : Model substrate-enzyme interactions if investigating biocatalytic pathways.
  • Collaborate : Share data with theoretical chemists to refine mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.